Imipraminoxide

Catalog No.
S571135
CAS No.
6829-98-7
M.F
C19H24N2O
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imipraminoxide

CAS Number

6829-98-7

Product Name

Imipraminoxide

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3

InChI Key

QZIQORUGXBPDSU-UHFFFAOYSA-N

SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]

Synonyms

10,11-Dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine N-Oxide Monohydrate; 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine 5-oxide Monohydrate; Imipraminoxide Monohydrate;

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]

Depression:

  • Imipramine was one of the first effective antidepressant medications discovered, and its use in treating depression is well-documented in scientific research. Studies have shown it to be comparable in efficacy to other classes of antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) [Source: National Institutes of Health (.gov) on Imipramine, ].

Neuropathic Pain:

  • Research has explored the potential use of imipramine for alleviating neuropathic pain, a type of nerve pain that can occur due to various conditions like diabetes. While some studies have shown promising results, the overall evidence for its effectiveness in treating neuropathic pain is inconclusive and requires further investigation [Source: National Institutes of Health (.gov) on Imipramine for neuropathic pain in adults, ].

Other Areas of Research:

  • Imipramine has been investigated in scientific studies for its potential role in treating other conditions, including bedwetting (nocturnal enuresis), attention deficit hyperactivity disorder (ADHD), and eating disorders. However, the evidence for its effectiveness in these areas is generally limited or inconclusive, and further research is needed to determine its potential benefits and risks [Source: UpToDate on Imipramine, uptodate.com].

Imipraminoxide, also known as imipramine N-oxide, is a tricyclic antidepressant that emerged in the 1960s primarily for the treatment of depression. It is an analogue and metabolite of imipramine, sharing similar pharmacological properties but exhibiting a faster onset of action and a potentially improved side effect profile. Imipraminoxide is characterized by its chemical formula C19H24N2OC_{19}H_{24}N_{2}O and a molar mass of approximately 296.414 g/mol . Unlike its predecessor, imipramine, imipraminoxide has been noted to cause fewer anticholinergic effects and less orthostatic hypotension, making it a favorable option for certain patients .

The exact mechanism of action of imipraminoxide remains unclear. However, based on its structural similarity to imipramine, it's likely to function similarly []. Imipramine acts by inhibiting the reuptake of serotonin and norepinephrine in the brain, neurotransmitters involved in mood regulation. Imipraminoxide might achieve this through the same mechanism, although potentially with a different binding profile to these neurotransmitters.

Imipraminoxide undergoes various metabolic reactions within the body. It is primarily metabolized in the liver, where it can be converted into imipramine through demethylation processes. The metabolic pathways involve cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which facilitate the conversion of imipramine to its active metabolite, desipramine . The compound's reactivity can also be attributed to its ability to interact with neurotransmitter transporters, specifically inhibiting the reuptake of serotonin and norepinephrine .

The biological activity of imipraminoxide is closely related to its action as a serotonin and norepinephrine reuptake inhibitor. It likely functions by blocking the neuronal reuptake of these neurotransmitters, thereby enhancing their availability in the synaptic cleft . Additionally, it exhibits antagonistic effects on various receptors, including adrenergic and muscarinic acetylcholine receptors. This profile suggests that while it retains some anticholinergic properties, they are less pronounced than those seen with imipramine .

The synthesis of imipraminoxide can be achieved through several methods, often involving the oxidation of imipramine. A common approach includes treating imipramine with oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to yield imipraminoxide. The reaction typically requires careful monitoring to optimize yield and purity .

Imipraminoxide has been utilized primarily in psychiatric medicine as an antidepressant. Its application extends to treating various mood disorders due to its efficacy in enhancing serotonergic and noradrenergic neurotransmission. Furthermore, its reduced side effects make it a potential candidate for patients who may not tolerate traditional tricyclic antidepressants well .

Interaction studies have indicated that imipraminoxide may exhibit significant interactions with other medications. For instance, co-administration with monoamine oxidase inhibitors can lead to severe hypertensive crises due to increased levels of neurotransmitters . Additionally, there are concerns regarding interactions with other antidepressants that could precipitate serotonin syndrome, highlighting the need for careful management in polypharmacy scenarios .

Imipraminoxide shares structural and functional similarities with several other tricyclic antidepressants. Below is a comparison with notable compounds:

Compound NameChemical FormulaUnique Features
ImipramineC19H24N2C_{19}H_{24}N_{2}Stronger anticholinergic effects; longer half-life
DesipramineC18H22N2C_{18}H_{22}N_{2}Active metabolite of imipramine; more selective for norepinephrine
AmitriptylineC20H23N1C_{20}H_{23}N_{1}More potent sedative effects; used for chronic pain
NortriptylineC19H21N1C_{19}H_{21}N_{1}Less sedating; better tolerated by elderly patients

Imipraminoxide stands out due to its unique balance of efficacy and reduced side effects compared to these similar compounds. Its faster onset of action and lower incidence of anticholinergic side effects make it particularly noteworthy in clinical settings .

The metabolism of imipramine to imipraminoxide involves two competing pathways: N-demethylation and N-oxidation. N-Demethylation, catalyzed primarily by hepatic cytochrome P450 enzymes, converts imipramine to desipramine, a pharmacologically active metabolite. In contrast, N-oxidation, mediated by flavin-containing monooxygenases, generates imipraminoxide, which is pharmacologically inert [1] [4].

Cytochrome P450-Mediated N-Demethylation

Cytochrome P450 isoforms CYP1A2 and CYP3A4 are the principal enzymes responsible for N-demethylation in human hepatic microsomes. Kinetic studies demonstrate that CYP1A2 exhibits a higher affinity for imipramine (lower K~m~) and greater catalytic efficiency (V~max~/K~m~) compared to CYP3A4. However, CYP3A4’s higher abundance in the liver compensates for its lower intrinsic activity, making both isoforms critical contributors [1]. Simultaneous inhibition experiments using anti-CYP1A2 and anti-CYP3A4 antibodies revealed near-complete suppression of N-demethylation, confirming their synergistic roles [1].

Flavin-Containing Monooxygenase-Mediated N-Oxidation

Flavin-containing monooxygenases (FMO), particularly FMO3, catalyze the N-oxidation of imipramine to imipraminoxide. This reaction is highly pH-dependent, with optimal activity observed at pH 8.5, and is competitively inhibited by methimazole (K~i~ = 0.80 μmol/L) [2] [4]. Unlike CYP450-mediated pathways, FMO activity is thermolabile and exhibits minimal interindividual variability in hepatic tissue. However, extrahepatic FMO, notably in brain tissue, demonstrates significant N-oxidation capacity, suggesting a unique role in local imipramine metabolism [4].

Hepatic Metabolism: Cytochrome P450 Isozyme Contributions

Hepatic metabolism of imipramine is dominated by three cytochrome P450 isoforms: CYP1A2, CYP3A4, and CYP2D6. Their relative contributions to imipramine’s metabolic fate are summarized in Table 1.

Table 1. Kinetic Parameters of Cytochrome P450 Isoforms in Imipramine Metabolism

EnzymeReactionK~m~ (μmol/L)V~max~ (pmol/min/mg)Contribution (%)
CYP1A2N-Demethylation12.3 ± 2.1480 ± 4560–70
CYP3A4N-Demethylation45.6 ± 6.8320 ± 3030–40
CYP2D62-Hydroxylation8.9 ± 1.5210 ± 25>90

CYP1A2 and CYP3A4 in N-Demethylation

CYP1A2 contributes 60–70% of hepatic N-demethylation activity, with a K~m~ of 12.3 μmol/L and V~max~ of 480 pmol/min/mg [1]. Inducers such as β-naphthoflavone increase CYP1A2 activity by over 500%, significantly elevating desipramine formation [1]. CYP3A4, though less efficient (K~m~ = 45.6 μmol/L), accounts for 30–40% of activity due to its higher hepatic abundance [1]. Co-administration of macrolides, which induce CYP3A4, amplifies this pathway by 234% [1].

CYP2D6 in Aromatic Hydroxylation

CYP2D6 exclusively mediates 2-hydroxylation, forming 2-hydroxyimipramine. This pathway represents a minor metabolic route (10% of total metabolites) but is critical for imipramine’s clearance in CYP2D6 extensive metabolizers [3]. Competitive inhibition studies with venlafaxine revealed a K~i~ of 41.0 μmol/L for CYP2D6, indicating a low potential for drug-drug interactions compared to selective serotonin reuptake inhibitors like fluoxetine (K~i~ = 1.6 μmol/L) [3].

Extrahepatic Metabolism: Flavin-Containing Monooxygenase Activity in Brain Tissue

Extrahepatic metabolism of imipramine, particularly in the brain, is mediated by flavin-containing monooxygenases. This pathway generates imipraminoxide locally, potentially modulating imipramine’s central nervous system effects.

Brain Flavin-Containing Monooxygenase Characteristics

Human brain FMO exhibits high affinity for imipramine (K~m~ = 18.4 μmol/L) and optimal activity at pH 8.5 [4]. Immunofluorescence studies localize FMO3 to neuronal cells, with uniform distribution across cortical, hippocampal, and cerebellar regions [4]. Unlike hepatic FMO, brain FMO is resistant to thermal denaturation at 45°C, retaining 50% activity after 10 minutes [4].

Functional Implications of Brain N-Oxidation

The brain’s capacity to metabolize imipramine to imipraminoxide suggests a role in autoregulating synaptic drug concentrations. N-Oxidation reduces imipramine’s bioavailability within the central nervous system, potentially attenuating its antidepressant effects. Furthermore, FMO activity in endothelial cells of the blood-brain barrier may limit imipramine’s penetration into cerebral circulation [2] [4].

Table 2. Comparison of Hepatic and Brain Flavin-Containing Monooxygenase Activity

ParameterHepatic FMOBrain FMO
Optimal pH8.48.5
K~m~ (μmol/L)22.1 ± 3.218.4 ± 2.7
ThermostabilityLow (50% loss at 45°C, 5 min)Moderate (50% loss at 45°C, 10 min)
Methimazole K~i~0.75 μmol/L0.80 μmol/L

Both molecules belong to the tricyclic antidepressant class and ultimately augment monoaminergic neurotransmission, yet their differing nitrogen oxidation states confer measurable differences in receptor affinities, onset kinetics, metabolic routes, and tolerability.

Comparative Pharmacology with Imipramine

Structural and Functional Analogy: Shared Mechanisms and Distinct Pharmacodynamic Profiles

Imipraminoxide retains the dibenzazepine tricyclic core and dimethylaminopropyl side-chain of imipramine but introduces an oxygen to form an N→O bond on the ring nitrogen. This addition modestly lowers basicity (pKₐ 9.0 versus 9.4) and polarity (clogP 3.6 versus 3.9) [1] [2] [3], altering membrane partitioning and receptor engagement.

ParameterImipraminoxideImipramine
Molecular formulaC₁₉H₂₄N₂O [2]C₁₉H₂₄N₂ [4]
Molar mass296.4 g·mol⁻¹ [2]280.4 g·mol⁻¹ [4]
pKₐ (conjugate acid)9.0 (predicted) [2]9.4 (experimental) [5]
clogP (octanol/water)3.6 (calculated) [2]3.9 (experimental) [3]
Intravenous elimination half-life1.8 h [6]12 h mean [7]

Functional impact on monoamine transporters and ancillary receptors shows broad overlap but divergent potency patterns:

Target (human)Imipraminoxide (qualitative)Imipramine (Kᵢ nM)
Serotonin transporterStrong inhibition (≈imipramine) [8]1.3–1.4 nM [9]
Norepinephrine transporterStrong inhibition; slightly weaker than imipramine [8]20–37 nM [9]
Histamine H₁Moderate antagonism [8]7.6–37 nM [9]
Muscarinic acetylcholine (M₁–M₃)Weaker antagonism [8]42–210 nM [9]
α₁-AdrenergicReduced blockade [8]23–130 nM [9]

Lower α₁-adrenergic and muscarinic receptor affinity rationalises the attenuated orthostatic and anticholinergic sequelae discussed in Section 3.3.

Prodrug Dynamics: Bioactivation of Imipraminoxide to Imipramine and Desipramine

Flavin-containing mono-oxygenases convert tertiary amines to N-oxides; in vivo the reaction is reversible, allowing N-oxides to operate as latent prodrugs [10]. After oral dosing, imipraminoxide undergoes rapid hepatic and extra-hepatic reductive deoxygenation to imipramine, which subsequently experiences CYP-mediated N-demethylation (CYP1A2, CYP3A4, CYP2C19) to desipramine [11] [12].

Sequential TransformationsCatalytic SystemPharmacological Consequence
Imipraminoxide → ImipramineReductive de-N-oxygenation (FMO/hemoprotein mediated) [10]Unmasks tertiary amine; restores full transporter affinity [8]
Imipramine → DesipramineCYP1A2 / CYP3A4 / CYP2C19 N-demethylation [11]Shifts selectivity toward norepinephrine uptake blockade [7]

First-pass reduction is efficient, explaining plasma area-under-curve equivalence between imipraminoxide and imipramine despite shorter oxide half-life [6]. The rapid liberation of active imipramine contributes to the faster clinical onset noted in controlled trials (mean antidepressant response by week 1 versus week 2 for imipramine) [13].

Side Effect Profiles: Reduced Anticholinergic and Orthostatic Hypotensive Effects

Early comparative studies documented a consistently lower burden of cholinergic and vascular adverse reactions with imipraminoxide:

StudyParticipantsEndpointImipraminoxideImipramine
Rapp et al. 1973 randomised outpatient trial [13]112 depressive patientsOrthostatic events (%)9%24%
Inxight Drugs post-marketing synopsis [8]Aggregate European data (n ≈ 1,400)Dry-mouth prevalence (%)14%31%
Glassman et al. prospective cardiovascular monitoring [14]44 imipramine-treated inpatientsMean systolic drop on standing26 mm Hg

Mechanistic underpinnings stem from the weaker antagonism of muscarinic and α₁-adrenergic receptors (Table 2), while shared transporter inhibition preserves antidepressant efficacy.

Notably, absolute safety characterisation lies beyond this article’s scope; only relative differences relevant to pharmacodynamic interpretation are addressed, in accordance with the specified exclusions.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

296.188863393 g/mol

Monoisotopic Mass

296.188863393 g/mol

Heavy Atom Count

22

UNII

8MKS280XJW

Related CAS

19864-71-2 (hydrochloride)
20438-98-6 (hydrochloride salt/solvate)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AA - Non-selective monoamine reuptake inhibitors
N06AA03 - Imipramine oxide

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

6829-98-7

Wikipedia

Imipraminoxide

Dates

Last modified: 09-17-2023

Explore Compound Types